molecular formula C6H5NS B078040 3-Thiopheneacetonitrile CAS No. 13781-53-8

3-Thiopheneacetonitrile

Cat. No. B078040
Key on ui cas rn: 13781-53-8
M. Wt: 123.18 g/mol
InChI Key: GWZCLMWEJWPFFA-UHFFFAOYSA-N
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Patent
US07786132B2

Procedure details

Perchloric acid (0.025 mL, 0.28 mmol) was added to a rapidly stirring suspension of N-bromosuccinimide (5.06 g, 28.4 mmol) and 2-(thiophen-3-yl)acetonitrile (3.50 g, 28.4 mmol) in carbon tetrachloride (15 mL). After 4 h at room temperature, the reaction mixture was treated with solid NaHCO3 (100 mg, 1.2 mmol), then filtered and concentrated. The residue was purified by chromatography, eluting with a gradient of 2-15% EtOAc/hexanes to afford pure 2-(2-bromothiophen-3-yl)acetonitrile as a pale green oil (2.44 g, 12.1 mmol, 43% yield). MS (M+H)+ 202/204.
Quantity
5.06 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.025 mL
Type
catalyst
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.[S:9]1[CH:13]=[CH:12][C:11]([CH2:14][C:15]#[N:16])=[CH:10]1>C(Cl)(Cl)(Cl)Cl.Cl(O)(=O)(=O)=O.C([O-])(O)=O.[Na+]>[Br:1][C:10]1[S:9][CH:13]=[CH:12][C:11]=1[CH2:14][C:15]#[N:16] |f:4.5|

Inputs

Step One
Name
Quantity
5.06 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
3.5 g
Type
reactant
Smiles
S1C=C(C=C1)CC#N
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.025 mL
Type
catalyst
Smiles
Cl(=O)(=O)(=O)O
Step Three
Name
Quantity
100 mg
Type
catalyst
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
a rapidly stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography
WASH
Type
WASH
Details
eluting with a gradient of 2-15% EtOAc/hexanes

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1SC=CC1CC#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.1 mmol
AMOUNT: MASS 2.44 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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